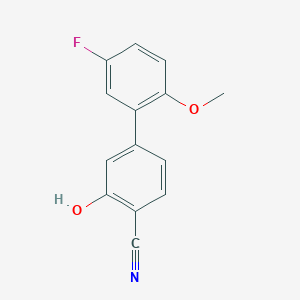
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-methylphenyl)-3-cyanophenol, 95% (also known as 5-CMP-3-CN) is an organic compound with a wide range of applications in scientific research. This compound is a colorless to pale yellow solid with a melting point of 96-98 °C and a boiling point of 246-248 °C. It is insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene. 5-CMP-3-CN is a versatile compound that can be used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.
科学的研究の応用
5-CMP-3-CN has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to prepare various compounds such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, 5-CMP-3-CN can be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
作用機序
The mechanism of action of 5-CMP-3-CN is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers an immune response. This response is believed to be responsible for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Biochemical and Physiological Effects
5-CMP-3-CN has been found to have a number of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to inhibit the growth of certain types of cancer cells and to reduce the production of inflammatory cytokines. In addition, 5-CMP-3-CN has been found to have antioxidant, anti-apoptotic, and immunomodulatory effects.
実験室実験の利点と制限
5-CMP-3-CN has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in the presence of light and air. In addition, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to using 5-CMP-3-CN in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound can be toxic if ingested or inhaled, so it should be handled with caution.
将来の方向性
There are a number of potential future directions for research involving 5-CMP-3-CN. For example, further research could be conducted to explore the compound’s mechanism of action and its potential therapeutic applications. In addition, more research could be conducted to investigate the compound’s potential toxicity and to develop methods to reduce its toxicity. Finally, further research could be conducted to explore the compound’s potential uses in drug development, as it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
合成法
5-CMP-3-CN can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-methylphenol with cyanogen bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-CMP-3-CN. The reaction is then followed by a series of purification steps such as recrystallization, column chromatography, and distillation to obtain a 95% pure product.
特性
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-3-13(14(15)4-9)11-5-10(8-16)6-12(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQBTZUEBWQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684799 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-10-2 |
Source


|
| Record name | 2'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














